molecular formula C14H25N3O B11758043 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine

Cat. No.: B11758043
M. Wt: 251.37 g/mol
InChI Key: HAUXDXLMJQQBQJ-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a methoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the cyclopropyl and methoxypropylamine groups through substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and greener solvents may be explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropylamine group, where nucleophiles such as halides or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF as a solvent.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine
  • {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-butoxypropyl)amine

Uniqueness

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain to the molecule, potentially enhancing its reactivity, while the methoxypropylamine moiety provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C14H25N3O/c1-11(2)17-13(10-15-7-4-8-18-3)9-14(16-17)12-5-6-12/h9,11-12,15H,4-8,10H2,1-3H3

InChI Key

HAUXDXLMJQQBQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCCCOC

Origin of Product

United States

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